This compound is classified as an amino acid derivative and is synthesized for research purposes in medicinal chemistry. Its structure suggests potential interactions with biological targets, making it a candidate for further investigation in drug development. The specific stereochemistry indicated by the (R) designation suggests that it may exhibit unique biological activity compared to its (S) counterpart.
The synthesis of [(R)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid can be approached through several methods, often involving multi-step organic reactions. A common synthetic route may include the following steps:
The molecular structure of [(R)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid can be elucidated using various spectroscopic techniques:
[(R)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid can undergo various chemical reactions typical of amino acids and related compounds:
Reactions are typically carried out in aqueous or organic solvent systems under controlled pH conditions to facilitate desired transformations while minimizing side reactions.
The mechanism of action for [(R)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid is hypothesized based on its structural features:
Research into similar compounds indicates that modifications to piperidine derivatives can significantly alter their pharmacodynamics and pharmacokinetics.
A comprehensive analysis of physical and chemical properties includes:
Experimental data from similar compounds indicate that stability can vary significantly based on substituents and environmental conditions.
[(R)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid has potential applications in several scientific fields:
Retrosynthetic planning for [(R)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid centers on strategic disconnections of the C–N bonds adjacent to the piperidine nitrogen. The core disassembly involves three primary synthons: (1) the chiral piperidine scaffold, (2) the cyclopropylamine unit, and (3) the acetic acid side chain. Contemporary approaches favor ring expansion strategies via skeletal editing over traditional pyridine hydrogenation, enabling precise stereocontrol. As demonstrated by Sarpong and Levin, single-atom insertion techniques using dichlorocarbene analogs permit direct conversion of pyrrolidine derivatives to functionalized piperidines while preserving chiral information [7]. Alternative retrosynthetic pathways leverage asymmetric hydrogenation of pyridinium salts using iridium(I) catalysts with P,N-ligands—a method achieving >90% enantiomeric excess (ee) in model systems relevant to pharmaceutical intermediates [6].
Table 1: Retrosynthetic Pathways for Piperidine Core Assembly
Strategy | Key Synthon | Stereochemical Outcome | Limitations |
---|---|---|---|
Ring Expansion | (R)-Pyrrolidine derivatives | Retention of chiral center | Requires carbene stabilization |
Pyridine Hydrogenation | 3-Aminopyridine | Moderate ee (70-85%) | High-pressure conditions |
Chiral Pool Utilization | Natural (R)-pipecolic acid | >99% ee | Cost-intensive purification |
The stereointegrity at the C3 position governs biological activity and demands meticulous synthetic design. Introduction of the cyclopropyl-benzylamino moiety employs two stereoselective approaches:
Chiral Auxiliary-Mediated Alkylation: (R)-3-Aminopyrrolidine serves as the chiral template, where the amine undergoes diastereoselective reductive amination with cyclopropanone derivatives. Benzylation via Pd-catalyzed Buchwald-Hartwig coupling then installs the benzyl group with >98% stereoretention, as confirmed by chiral HPLC analysis .
Dynamic Kinetic Resolution: Racemic N-benzyl-3-aminopiperidine undergoes enantioselective deprotonation using chiral bases (e.g., sparteine derivatives), followed by cyclopropanation with trimethylsulfoxonium iodide. This method achieves 88% ee but requires optimization for scale-up [6].
Critical to stereocontrol is minimizing epimerization at the stereogenic carbon during cyclopropyl introduction. Low-temperature conditions (−78°C) and non-nucleophilic bases (e.g., LiHMDS) suppress racemization during N-alkylation [7].
Orthogonal protection is essential for differential functionalization:
Amino Group Protection: The C3-amine preferentially uses benzyloxycarbonyl (Cbz) protection due to its stability under piperidine N-alkylation conditions. Cbz deprotection occurs via hydrogenolysis (Pd/C, H₂) without disturbing the cyclopropyl ring or stereocenter . Acid-labile groups (e.g., Boc) risk cyclopropyl ring opening under deprotection conditions and are contraindicated [7].
Carboxylic Acid Protection: The acetic acid moiety employs tert-butyl esters for stability during amide-forming reactions. Deprotection with trifluoroacetic acid (TFA) achieves quantitative recovery without racemization. Transient protection using trimethylsilyl (TMS) groups enables in situ functionalization in multi-step sequences but requires anhydrous conditions [7].
Notably, the cyclopropylamino group remains unprotected throughout the synthesis due to its tertiary amine character and low nucleophilicity, simplifying the protection scheme .
Conjugation of the acetic acid moiety to the piperidine nitrogen necessitates precise optimization to avoid quaternary ammonium salt formation. Key advancements include:
Phase-Transfer Catalysis (PTC): Employing tetrabutylammonium bromide (TBAB) enables efficient N-alkylation of piperidine with ethyl bromoacetate in aqueous NaOH (yield: 92%). This method bypasses solvent-intensive conditions and reduces elimination byproducts to <3% [7].
Microwave-Assisted Synthesis: Direct coupling using unprotected piperidine and chloroacetic acid under microwave irradiation (100°C, 30 min) achieves 89% conversion with minimal diketopiperazine formation. Catalyst screening indicates Zn(OTf)₂ as optimal (turnover frequency: 120 h⁻¹) [7].
Table 2: Coupling Reaction Optimization Parameters
Method | Reagent | Temperature | Byproduct Formation | Yield |
---|---|---|---|---|
Phase-Transfer Catalysis | Ethyl bromoacetate | 25°C | <3% | 92% |
Microwave Irradiation | Chloroacetic acid | 100°C | <5% | 89% |
Classical Heating | Bromoacetamide | 80°C | 12-15% | 75% |
Sustainable synthesis targets waste reduction through three innovative strategies:
Catalytic Dearomatization-Hydrogenation: Merging pyridine dearomatization and hydrogenation in a single Ru-catalyzed operation eliminates intermediate isolation steps. Water acts as the solvent, reducing organic waste by 82% compared to traditional multi-step sequences [6].
Electrochemical C–N Bond Formation: Anodic oxidation enables direct coupling between piperidine and chloroacetic acid at boron-doped diamond electrodes. This method avoids stoichiometric metal oxidants and achieves 85% yield with 99% atom economy [7].
Flow Chemistry for Hazard Mitigation: Continuous-flow hydrogenation using immobilized Pd/TiO₂ catalysts reduces reaction volumes and prevents over-reduction of the benzyl group. Residence time optimization (90 s) ensures complete conversion while suppressing toluene byproduct formation to <0.5% [6] [7].
These approaches collectively reduce the environmental impact factor (E-factor) from 32 (batch process) to 7, primarily through solvent reduction and catalyst recyclability [7].
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 990-73-8
CAS No.: